molecular formula C12H12N2O4 B2378520 3-(2-Methoxyacetamido)benzofuran-2-carboxamide CAS No. 898372-77-5

3-(2-Methoxyacetamido)benzofuran-2-carboxamide

Cat. No. B2378520
CAS RN: 898372-77-5
M. Wt: 248.238
InChI Key: WEQQQSDTJYSSGS-UHFFFAOYSA-N
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Description

3-(2-Methoxyacetamido)benzofuran-2-carboxamide, also known as 2-Methoxy-N-[(2-oxo-2H-benzofuran-3-yl)carbonyl]acetamide, is a chemical compound. The benzofuran core is present in many biologically active natural products, which has made it a popular scaffold to explore when designing drugs .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .


Molecular Structure Analysis

The molecular formula of 3-(2-Methoxyacetamido)benzofuran-2-carboxamide is C12H12N2O4.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “3-(2-Methoxyacetamido)benzofuran-2-carboxamide”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Anti-Tumor Activity

Benzofuran compounds, which include “3-(2-Methoxyacetamido)benzofuran-2-carboxamide”, have shown strong anti-tumor activity . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

Anti-Oxidative Activity

Benzofuran derivatives have also demonstrated anti-oxidative activity . This property makes them useful in the treatment of diseases caused by oxidative stress .

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory and Analgesic Activity

Furan has a variety of therapeutic advantages, such as anti-inflammatory and analgesic activities . This makes “3-(2-Methoxyacetamido)benzofuran-2-carboxamide” and its derivatives potentially useful in the treatment of conditions involving inflammation and pain .

Anti-Cancer Activity

Furan-containing compounds, including “3-(2-Methoxyacetamido)benzofuran-2-carboxamide”, have shown anticancer activity . This makes them potential candidates for the development of new cancer therapies .

properties

IUPAC Name

3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-6-9(15)14-10-7-4-2-3-5-8(7)18-11(10)12(13)16/h2-5H,6H2,1H3,(H2,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQQQSDTJYSSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyacetamido)benzofuran-2-carboxamide

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